[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate
Description
Properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)13-6-8-14(9-7-13)18-23-16(20)12-4-10-15(11-5-12)19(21)22/h4-5,10-11,13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVGERSSWFGOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its effects on angiogenesis, anti-inflammatory properties, and anticancer potential, supported by various studies and case analyses.
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 362.47 g/mol
1. Anti-Angiogenic Activity
Recent studies have highlighted the compound's role in inhibiting angiogenesis, a critical process in tumor growth and metastasis.
- Mechanism of Action : Research indicates that this compound disrupts vascular endothelial growth factor (VEGF) signaling pathways, which are essential for endothelial cell proliferation and migration. This disruption leads to reduced formation of new blood vessels.
- Case Study : In a zebrafish model, the compound was shown to impair the development of intersegmental vessels (ISVs) and caudal vein plexus (CVP), indicating significant anti-angiogenic effects. The treatment resulted in decreased expression of vascular markers and endothelial cell abnormalities, suggesting a potential application in cancer therapy to inhibit tumor-induced angiogenesis .
2. Anti-Cancer Properties
The anticancer potential of nitrobenzoate derivatives has been widely documented, and this compound appears to contribute to this activity.
- Inhibition of Tumor Growth : It has been reported that similar nitrobenzoate compounds can inhibit tumor cell proliferation and induce apoptosis. The specific pathways through which this compound operates require further investigation but may involve modulation of apoptotic pathways and cell cycle regulation.
- Research Findings : A study demonstrated that nitrobenzoate derivatives could suppress metastatic activity by inhibiting specific glycoproteins involved in platelet aggregation during tumor progression .
3. Anti-Inflammatory Effects
Nitrobenzoate compounds have also been studied for their anti-inflammatory properties.
- Mechanism : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammation. This could provide therapeutic benefits in diseases characterized by chronic inflammation.
Data Tables
Comparison with Similar Compounds
Structural and Physicochemical Properties
Molecular Features and Stability
- [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate: The tert-butylcyclohexylidene group introduces steric bulk and rigidity, which reduces thermal stability compared to simpler derivatives. For example, poly(benzobisthiazole) derivatives with 4-tert-butylcyclohexylidene substituents (e.g., PBTPBCH) exhibit lower decomposition temperatures than those with etherylene groups, highlighting the destabilizing effect of the cyclohexylidene ring .
- 4-Chlorophenyl 4-nitrobenzoate (): Features a chloro substituent, contributing to a molecular weight of 277.66 g/mol and a logP of 3.8, indicating moderate hydrophobicity.
- Diethylaminoethyl 4-nitrobenzoate (): Contains a diethylaminoethyl ester group (logP ~1.16), making it more polar. Its lower logP compared to chlorophenyl derivatives suggests improved solubility in aqueous environments.
- 2-Acetyl-4-methylphenyl 4-nitrobenzoate (): The acetyl and methyl groups increase steric hindrance (logP = 3.06) but reduce thermal stability relative to unsubstituted analogs.
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Thermal Stability | Key Substituent Effects |
|---|---|---|---|---|
| This compound* | ~350 (estimated) | ~4.0 | Moderate | Bulky, hydrophobic |
| 4-Chlorophenyl 4-nitrobenzoate | 277.66 | 3.8 | High | Electron-withdrawing Cl |
| Diethylaminoethyl 4-nitrobenzoate | 266.29 | 1.16 | Moderate | Polar aminoethyl group |
| PBTPBCH (polymeric analog) | N/A | N/A | Lower than etherylene analogs | 4-Tert-butylcyclohexylidene |
*Estimated based on structural analogs.
Biodegradation Pathways
- This compound: The bulky substituent may hinder enzymatic access, slowing biodegradation. Studies on 4-nitrobenzoate-degrading bacteria (e.g., Burkholderia cepacia PB4) show that nitro groups are partially reduced to hydroxylamine intermediates rather than forming toxic 4-aminobenzoate . The tert-butyl group could further divert degradation pathways, leading to dead-end metabolites.
- 4-Aminobenzoate vs. 4-Nitrobenzoate: While 4-nitrobenzoate is metabolized via protocatechuate, 4-aminobenzoate degradation is often inhibited by nitro derivatives in mixed substrates (). This antagonism suggests that coexisting amino and nitro groups in a molecule could complicate bioremediation.
Bioactivity
- Methyl 4-nitrobenzoate (): Exhibits significant antioxidant activity (comparable to methyl 4-chlorobenzoate), likely due to nitro group-mediated radical scavenging. The target compound’s bioactivity remains unstudied but may follow similar mechanisms.
Q & A
Q. What are the established synthetic routes for [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate, and how do reaction conditions influence yield?
The compound can be synthesized via two primary routes:
- Methanesulfonic acid-mediated acylation : Reacting tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride in the presence of methanesulfonic acid, yielding ~85% product .
- Metal-free tert-butyl esterification : Using benzyl cyanide derivatives with tert-butyl hydroperoxide, avoiding metal catalysts. This method produces tert-butyl esters (e.g., tert-butyl 4-nitrobenzoate) with moderate yields (58%) under optimized solvent and temperature conditions .
Key factors include stoichiometric control of reagents, solvent polarity, and reaction time to minimize side reactions like over-oxidation of amino groups .
Q. How is the molecular structure of this compound validated in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The tert-butyl group’s steric effects and nitrobenzoate planar geometry are analyzed via:
- Torsion angle measurements : To confirm conformational rigidity of the cyclohexylidene ring .
- Hydrogen bonding patterns : Graph set analysis identifies intermolecular interactions (e.g., C=O···H–N) that stabilize the crystal lattice .
For example, bond lengths and angles in analogous esters (e.g., ethyl 4-nitrobenzoate) are cross-referenced with DFT calculations to validate accuracy .
Q. What microbial pathways degrade 4-nitrobenzoate derivatives, and what intermediates are observed?
In Pseudomonas putida TW3 and related strains:
- Step 1 : 4-Nitrobenzoate reductase (PnbA) reduces the nitro group to 4-hydroxylaminobenzoate .
- Step 2 : 4-Hydroxylaminobenzoate lyase (PnbB) cleaves the C–N bond, producing protocatechuate and ammonium .
Key intermediates (e.g., 3-hydroxy-4-aminobenzoate) are detected via HPLC and oxygen uptake assays, though they are often dead-end metabolites rather than pathway intermediates .
Advanced Questions
Q. How do researchers experimentally distinguish between competing hypotheses for 4-nitrobenzoate degradation intermediates?
Conflicting evidence arises when 4-aminobenzoate is proposed as an intermediate (e.g., in strain SB4 ) but not rigorously validated. Methodological approaches include:
- Oxygen uptake rate assays : Compare induced vs. non-induced cells to confirm enzyme specificity for 4-hydroxylaminobenzoate over 4-aminobenzoate .
- Anaerobic conversion studies : Under anoxic conditions, 4-nitrobenzoate is partially converted to protocatechuate (via hydroxylamine) but not 4-aminobenzoate, ruling out the latter as a major intermediate .
- Mutagenesis and enzyme inhibition : Knockout strains lacking pnbB accumulate hydroxylaminobenzoate, confirming its role in the pathway .
Q. What analytical techniques optimize catalytic esterification of 4-nitrobenzoic acid derivatives?
Ultrasound-assisted esterification with natural zeolite catalysts enhances yield:
- GC-MS monitoring : Quantifies unreacted 4-nitrobenzoic acid and ester product using HP-5ms columns and helium carrier gas .
- Kinetic profiling : Heating at 80°C for 5 min followed by a 30°C/min ramp to 230°C resolves thermal degradation byproducts .
Catalyst efficiency is assessed via turnover frequency (TOF) and selectivity (>95% for ethyl 4-nitrobenzoate) .
Q. How do hydrogen bonding networks influence the solid-state stability of nitrobenzoate derivatives?
Graph set analysis (Etter’s rules) classifies hydrogen bonds into motifs (e.g., R(8) rings) that dictate packing efficiency . For example:
- In 4-(dimethylamino)benzohydrazide, N–H···O=C interactions form infinite chains, stabilizing the lattice .
- Steric effects from tert-butyl groups disrupt planar stacking, increasing melting point variability in substituted esters .
Q. What challenges arise in refining high-resolution crystallographic data for bulky tert-butyl derivatives?
- Disorder modeling : The tert-butyl group’s rotational freedom requires multi-position occupancy models in SHELXL .
- Twinned data : High-symmetry space groups (e.g., P2/c) may mask true symmetry; the HKLF 5 format in SHELX handles twinning .
- Thermal parameter constraints : Anisotropic displacement parameters (ADPs) for nitro groups are refined with ISOR restraints to prevent overfitting .
Q. How do researchers resolve contradictions in reported biodegradation pathways for nitroaromatics?
- Comparative genomics : Identify conserved gene clusters (e.g., pnbA/pnbB) across strains to confirm pathway conservation .
- Isotope labeling : N-tracing in 4-nitrobenzoate cultures tracks nitrogen flow into ammonium vs. biomass, validating lyase activity over reductive pathways .
- Enzyme kinetics : K values for hydroxylaminobenzoate lyase (e.g., 0.2 mM in strain PB4) vs. nitroreductases distinguish rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
